molecular formula C15H14BrNO B270217 N-(4-bromophenyl)-3,5-dimethylbenzamide

N-(4-bromophenyl)-3,5-dimethylbenzamide

Cat. No. B270217
M. Wt: 304.18 g/mol
InChI Key: UFJDKOMRJTWFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3,5-dimethylbenzamide, also known as BDMC, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. BDMC belongs to the class of benzamide derivatives and has a molecular formula of C15H14BrNO. In recent years, BDMC has been studied for its potential use in cancer treatment, anti-inflammatory effects, and antioxidant properties.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-3,5-dimethylbenzamide is not fully understood, but studies have suggested that it may act through multiple pathways. One study found that N-(4-bromophenyl)-3,5-dimethylbenzamide induced apoptosis in prostate cancer cells by activating the caspase-3 pathway. Another study demonstrated that N-(4-bromophenyl)-3,5-dimethylbenzamide inhibited the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, N-(4-bromophenyl)-3,5-dimethylbenzamide has been shown to scavenge free radicals, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3,5-dimethylbenzamide has been shown to have several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(4-bromophenyl)-3,5-dimethylbenzamide has been shown to inhibit the growth of bacteria and fungi. Additionally, N-(4-bromophenyl)-3,5-dimethylbenzamide has been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-3,5-dimethylbenzamide in lab experiments is its potential therapeutic benefits, which may lead to the development of new drugs for cancer treatment, anti-inflammatory therapy, and oxidative stress-related diseases. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for N-(4-bromophenyl)-3,5-dimethylbenzamide research. One potential avenue is to investigate its potential use in combination with other drugs for cancer treatment. Another direction is to explore its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-3,5-dimethylbenzamide can be achieved through a multistep process involving several chemical reactions. The initial step involves the reaction of 4-bromobenzoic acid with thionyl chloride to produce 4-bromobenzoyl chloride. The second step involves the reaction of 4-bromobenzoyl chloride with 3,5-dimethylaniline in the presence of a base to produce N-(4-bromophenyl)-3,5-dimethylbenzamide.

Scientific Research Applications

N-(4-bromophenyl)-3,5-dimethylbenzamide has been the subject of several scientific studies due to its potential therapeutic benefits. One study found that N-(4-bromophenyl)-3,5-dimethylbenzamide exhibited potent anticancer activity against human prostate cancer cells, inducing cell death through the activation of apoptosis. Another study demonstrated that N-(4-bromophenyl)-3,5-dimethylbenzamide had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human macrophages. Additionally, N-(4-bromophenyl)-3,5-dimethylbenzamide has been shown to possess antioxidant properties, which may contribute to its potential use in preventing oxidative stress-related diseases.

properties

Product Name

N-(4-bromophenyl)-3,5-dimethylbenzamide

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

N-(4-bromophenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-10-7-11(2)9-12(8-10)15(18)17-14-5-3-13(16)4-6-14/h3-9H,1-2H3,(H,17,18)

InChI Key

UFJDKOMRJTWFPS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)C

Origin of Product

United States

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